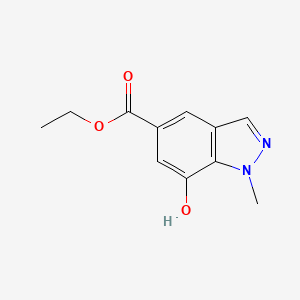

Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate

Description

Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate (CAS 894779-27-2) is a heterocyclic compound featuring an indazole core substituted with a hydroxy group at position 7, a methyl group at position 1, and an ethyl ester moiety at position 5. Its molecular formula is C₁₁H₁₂N₂O₃, with a molar mass of 236.23 g/mol. This compound is widely utilized in organic synthesis due to its high reactivity and yield, particularly in pharmaceutical intermediate preparation . The hydroxy group at position 7 contributes to hydrogen-bonding interactions, influencing its solubility and crystallinity, while the ethyl ester enhances stability during synthetic processes .

Properties

IUPAC Name |

ethyl 7-hydroxy-1-methylindazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(15)7-4-8-6-12-13(2)10(8)9(14)5-7/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJJOXROKUOVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of Functional Groups: The hydroxyl group at the 7-position can be introduced through selective hydroxylation reactions, while the ethyl ester group at the 5-position can be introduced via esterification reactions using ethyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate has been investigated for its therapeutic effects, particularly due to its anti-inflammatory and antimicrobial properties. Its derivatives have shown promise in preclinical studies against conditions such as arthritis, with some compounds demonstrating significant biological activity in animal models.

Drug Development

The compound serves as a critical building block in the design of new drugs. Its indazole moiety is a core structure in many pharmacologically active compounds, making it an essential precursor for synthesizing complex drug molecules.

Agricultural Chemistry

Pesticide Development

Research indicates that this compound may positively influence plant growth and could be instrumental in developing new pesticides or herbicides. Preliminary studies suggest that it can enhance plant resilience against pests and diseases.

Material Science

Electronic and Photonic Applications

In material science, this compound is explored for developing new materials with potential electronic or photonic properties. Its stability under various conditions makes it suitable for applications in organic semiconductors and sensors.

Biochemistry

Enzyme Interaction Studies

this compound is utilized to study enzyme reactions and binding mechanisms due to its structural similarity to biologically active molecules. These studies provide insights into the biochemical roles of similar compounds and their potential as biochemical tools or drug candidates.

Environmental Chemistry

Environmental Fate Studies

In environmental chemistry, researchers study the degradation products of this compound to understand its environmental impact better. The compound undergoes various tests under simulated environmental conditions to analyze its breakdown and assess any potential risks associated with its use.

Analytical Chemistry

Standard Reference Material

this compound is employed as a standard reagent in analytical procedures such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It aids in the quantification of similar structures in complex mixtures, thereby validating analytical methods.

Summary of Applications

| Field | Application | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Drug development | Anti-inflammatory and antimicrobial properties observed |

| Agricultural Chemistry | Pesticide development | Positive effects on plant growth |

| Material Science | Development of electronic materials | Potential for sensors and organic semiconductors |

| Biochemistry | Enzyme interaction studies | Insights into biochemical roles |

| Environmental Chemistry | Study of degradation products | Understanding environmental impact |

| Analytical Chemistry | Standard reagent for analytical methods | Validates methods like HPLC and LC-MS |

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indazole derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate with six structurally related compounds, including key data and research findings.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Substituent Effects on Reactivity and Solubility: The 7-hydroxy group in the target compound enhances polarity and hydrogen-bonding interactions, making it more soluble in polar solvents (e.g., ethanol, water) compared to its 7-methoxy analogue . Ethyl vs. Methyl Esters: Ethyl esters (e.g., 894779-27-2) generally exhibit higher stability under basic conditions than methyl esters (e.g., 61700-61-6), though methyl esters may offer faster hydrolysis rates in prodrug applications .

Steric and Electronic Modifications :

- The tetrahydropyran-protected derivative (1197943-49-9) demonstrates how bulky substituents can shield reactive sites (e.g., hydroxy groups) during multi-step syntheses .

- Electron-withdrawing groups (e.g., Cl in 1260851-42-0) increase the indazole ring's electrophilicity, favoring reactions like nucleophilic aromatic substitution .

Functional Group Interplay: The 5-amino substituent (885272-08-2) introduces a basic NH₂ group, enabling salt formation or metal coordination, which is absent in the target compound . Hydroxy vs. Methoxy: While the hydroxy group (894779-27-2) participates in strong hydrogen bonds (critical for crystal packing), the methoxy group (894779-32-9) offers improved lipophilicity, beneficial in membrane permeability studies .

Biological Activity

Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of indazole, characterized by the presence of a hydroxyl group at the 7-position and an ethyl ester at the carboxylic acid position. Its structure is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The compound's ability to disrupt microbial cell membranes is proposed as a mechanism of action.

Anticancer Effects

The compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including aggressive forms such as triple-negative breast cancer (MDA-MB-231). In vivo studies using xenograft models further supported these findings, showing significant tumor reduction upon treatment with this compound .

Anti-inflammatory Activity

Preclinical studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases such as arthritis .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition: The compound may inhibit enzymes related to inflammation and microbial resistance.

- Receptor Modulation: It may bind to receptors that regulate cell signaling pathways, affecting gene expression and cellular responses .

Case Studies and Experimental Data

Summary of Biological Activities

The following table summarizes the biological activities observed in various studies:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate, and how can reaction yields be improved?

- Methodological Answer : A common approach involves refluxing precursors (e.g., 3-formyl-1H-indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid to isolate the product . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.1:1 molar excess of aldehyde derivatives) or extending reaction times (3–5 hours). Monitoring reaction progress via TLC (hexane:ethyl acetate, 70:30) can improve efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Key techniques include:

- IR spectroscopy : To identify functional groups (e.g., hydroxyl, ester carbonyl) by comparing peaks to reference spectra .

- HPLC : For purity assessment, especially when synthesizing derivatives .

- Melting point analysis : To confirm crystallinity and compare with literature values (e.g., 183°C for structurally related indazole derivatives) .

Q. How can recrystallization protocols be tailored to purify this compound?

- Methodological Answer : Recrystallization from a DMF/acetic acid mixture (1:1 v/v) is effective for removing unreacted starting materials. Post-crystallization washing with ethanol and diethyl ether enhances purity by eliminating residual acetic acid .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline forms of this compound be systematically analyzed?

- Methodological Answer : Employ graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., R₁²(6) motifs) using crystallographic data. SHELXL software can refine hydrogen atom positions from high-resolution X-ray diffraction data, while SHELXPRO facilitates intermolecular interaction visualization .

Q. What strategies resolve contradictions in crystallographic data for structurally similar indazole derivatives?

- Methodological Answer : Use twin refinement in SHELXL for overlapping diffraction patterns. Cross-validate results with spectroscopic data (e.g., IR, NMR) to confirm functional group orientations. For ambiguous cases, compare packing motifs with related structures in the Cambridge Structural Database .

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis. Monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC to track degradation products like carboxylic acid derivatives .

Q. What methodologies enable selective derivatization of the hydroxyl group in this compound?

- Methodological Answer : Protect the hydroxyl group via silylation (e.g., TBSCl) before functionalizing the ester moiety. For example, coupling with thiazolo[3,2-a]pyrimidine derivatives under Mitsunobu conditions (DIAD, PPh₃) can generate bioactive analogs .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.